Glycemic Index (GI): Polydextrose vs. Maltodextrin and Sucrose
Polydextrose demonstrates a glycemic index (GI) of 4–7 [1], which is markedly lower than that of maltodextrin (GI ~85–100) [2] and sucrose (GI 65) [3]. This difference is attributable to polydextrose's resistance to mammalian digestive enzymes, resulting in minimal postprandial glucose elevation. In a randomized crossover trial, a 15 g polydextrose preload resulted in significantly lower blood glucose AUC compared to an isocaloric maltodextrin preload [4].
| Evidence Dimension | Glycemic Index (GI) |
|---|---|
| Target Compound Data | GI = 4–7 |
| Comparator Or Baseline | Maltodextrin: GI = 85–100; Sucrose: GI = 65 |
| Quantified Difference | Polydextrose GI is 78–96 units lower than maltodextrin; 58–61 units lower than sucrose |
| Conditions | Standardized GI testing methodology; in vivo human postprandial glucose response |
Why This Matters
For procurement in diabetic-friendly or low-glycemic formulations, polydextrose provides a scientifically validated, low-GI alternative to maltodextrin and sucrose, enabling 'no added sugar' and 'low glycemic' labeling claims.
- [1] NutrientsReview. (2014). Polydextrose Fiber: Glycemic Index, Calories, Side Effects. View Source
- [2] Hofman, D. L., et al. (2016). Glycemic index and insulinemic index of common carbohydrate foods. View Source
- [3] Atkinson, F. S., et al. (2008). International tables of glycemic index and glycemic load values: 2008. Diabetes Care, 31(12), 2281-2283. View Source
- [4] Aydin, C., et al. (2021). Short-term effects of milkshake containing polydextrose and maltodextrin on subjective feelings of appetite, energy intake and blood glucose in healthy females. Nutrition & Food Science, 52(1), 151-162. View Source
